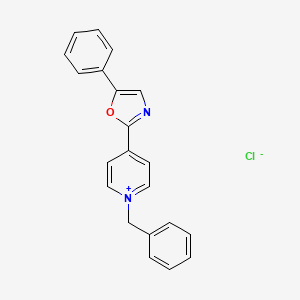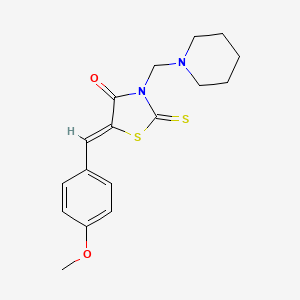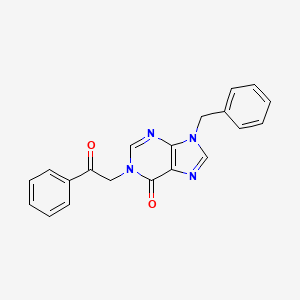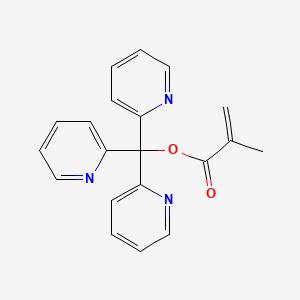
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride is a complex organic compound that features a pyridinium core substituted with a benzyl group and an oxazole ring
Preparation Methods
The synthesis of 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or nitriles with carboxylic acids under dehydrating conditions.
Pyridinium formation: The final step involves the quaternization of the pyridine ring with an alkylating agent, such as methyl iodide or benzyl chloride, to form the pyridinium salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the oxazole or pyridinium rings.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions, often using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes or interactions.
Mechanism of Action
The mechanism by which 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium and oxazole rings can participate in binding interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
1-Benzyl-4-(5-phenyl-1,3-imidazol-2-yl)pyridin-1-ium chloride: Similar structure but with an imidazole ring instead of oxazole, leading to different chemical and biological properties.
1-Benzyl-4-(5-phenyl-1,3-thiazol-2-yl)pyridin-1-ium chloride: Contains a thiazole ring, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
92752-08-4 |
|---|---|
Molecular Formula |
C21H17ClN2O |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(1-benzylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride |
InChI |
InChI=1S/C21H17N2O.ClH/c1-3-7-17(8-4-1)16-23-13-11-19(12-14-23)21-22-15-20(24-21)18-9-5-2-6-10-18;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
YSXCJBBHKVSOSM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)

![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)


![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)


![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)


